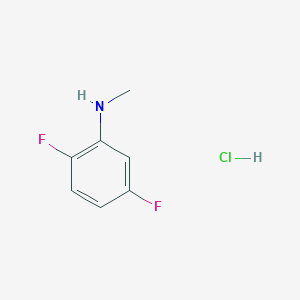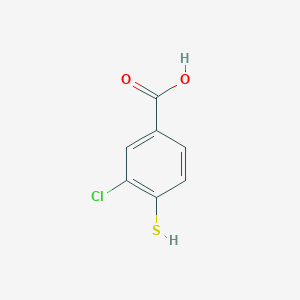![molecular formula C11H17N7O3 B1420994 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol CAS No. 1199215-75-2](/img/structure/B1420994.png)
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol
Vue d'ensemble
Description
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol is a useful research compound. Its molecular formula is C11H17N7O3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Compounds bearing a pyrazole moiety, similar to the one in the specified chemical structure, have been recognized for their potent antileishmanial and antimalarial activities. A study has shown that such compounds can have a desirable fitting pattern in the active site of certain enzymes, characterized by lower binding free energy, indicating potential effectiveness in inhibiting these parasites .
Antimicrobial Potential
Derivatives of imidazole-containing compounds, which share structural features with the specified compound, have demonstrated good antimicrobial potential. This suggests that the compound may also possess antimicrobial properties that could be explored for therapeutic applications .
Anti-tubercular Activity
Similarly structured compounds have been evaluated for anti-tubercular potential against Mycobacterium tuberculosis. Some derivatives have shown potent anti-tubercular activity, which implies that the compound could be investigated for its efficacy against tuberculosis .
Biological Activity Spectrum
The non-fused biheterocyclic system present in pyrazolylpyridazine derivatives, which is structurally related to the compound of interest, has a wide spectrum of biological activity. This indicates that the specified compound may also exhibit a broad range of biological activities worth exploring in scientific research .
Mécanisme D'action
Target of Action
The compound “2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol” contains a pyrazole ring, which is known to exhibit a broad range of biological activities . Pyrazole derivatives have been reported to show potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Given the presence of the pyrazole ring, it could potentially influence pathways related to neurological disorders .
Result of Action
Based on the presence of the pyrazole ring, it could potentially have neuroprotective effects .
Propriétés
IUPAC Name |
2-[[6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]amino]-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N7O3/c1-7-3-8(2)18(17-7)10-15-13-9(14-16-10)12-11(4-19,5-20)6-21/h3,19-21H,4-6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQGCPDUZWSTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N=N2)NC(CO)(CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)

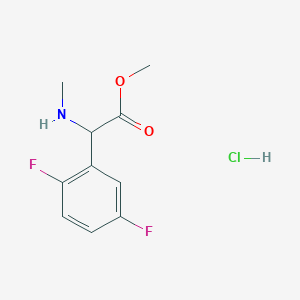
![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)
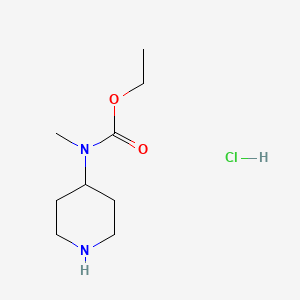
![4-[4-(Methylthio)phenyl]pyrimidin-2-amine](/img/structure/B1420920.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1420921.png)
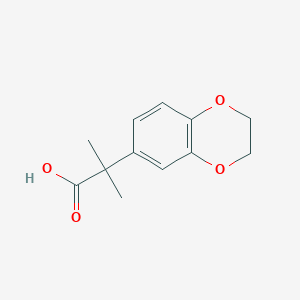
![2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B1420925.png)
![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)
![Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1420928.png)
